molecular formula C13H24ClNO B7829596 3-(1-Adamantylamino)propan-1-ol hydrochloride

3-(1-Adamantylamino)propan-1-ol hydrochloride

Cat. No.: B7829596
M. Wt: 245.79 g/mol
InChI Key: TYBKJYUSLUFTPI-UHFFFAOYSA-N
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Description

3-(1-Adamantylamino)propan-1-ol hydrochloride is a chemical compound with the molecular formula C13H24ClNO. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantylamino)propan-1-ol hydrochloride typically involves the reaction of 1-adamantylamine with an appropriate propanol derivative. One common method includes the reaction of 1-adamantylamine with 3-chloropropanol in the presence of a base to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantylamino)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(1-Adamantylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Adamantylamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The adamantyl group provides rigidity and stability, allowing the compound to effectively bind to its targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Adamantylamino)propan-1-ol hydrochloride is unique due to its specific combination of the adamantyl group and the propanol moiety. This combination provides a balance of stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(1-adamantylamino)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO.ClH/c15-3-1-2-14-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,14-15H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBKJYUSLUFTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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